

Spectroscopic data (NMR, IR, Mass) of "1H-Pyrazole-1-carbothioamide"

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Compound of Interest

Compound Name: **1H-Pyrazole-1-carbothioamide**

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An In-Depth Technical Guide to the Spectroscopic Characterization of **1H-Pyrazole-1-carbothioamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazole-1-carbothioamide is a foundational heterocyclic scaffold of significant interest in medicinal chemistry and materials science.^{[1][2]} Its derivatives have demonstrated a wide array of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.^{[3][4]} ^[5] Accurate and unambiguous structural confirmation is paramount for any research and development involving this core. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive identification of **1H-Pyrazole-1-carbothioamide**. The document synthesizes data from published literature on closely related analogues to present a validated spectral profile, explains the rationale behind spectral assignments, and includes standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

The structural integrity of **1H-Pyrazole-1-carbothioamide** is the basis for interpreting its spectral output. The molecule consists of a five-membered aromatic pyrazole ring attached to a carbothioamide group via one of its nitrogen atoms.

Caption: Molecular structure of **1H-Pyrazole-1-carbothioamide** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis of both ^1H and ^{13}C NMR spectra provides detailed information about the electronic environment and connectivity of each atom.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of labile protons (like those on the NH₂ group), making them more easily observable.
- Instrument Setup: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.[1][2]
- ^1H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
- ^{13}C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence. A greater number of scans is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

^1H NMR Spectral Data & Interpretation

The ^1H NMR spectrum of **1H-Pyrazole-1-carbothioamide** is expected to show three distinct signals for the pyrazole ring protons and a signal for the carbothioamide protons. The chemical shifts are influenced by the aromaticity of the pyrazole ring and the electron-withdrawing nature of the N-substituent.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
H5	8.4 - 8.6	Doublet (d)	$J_{5,4} \approx 2.5 - 3.0$ Hz	1H
H3	7.8 - 8.0	Doublet (d)	$J_{3,4} \approx 1.5 - 2.0$ Hz	1H
H4	6.5 - 6.7	Triplet (t)	$J_{4,5} \text{ & } J_{4,3}$	1H
-NH ₂	8.3 - 9.3	Broad Singlet (br s)	N/A	2H

Causality Behind Assignments:

- H5 Proton: This proton is adjacent to the substituted nitrogen (N1) and is significantly deshielded, causing it to appear at the furthest downfield position among the ring protons.
- H3 Proton: This proton is adjacent to the second nitrogen (N2) and is also deshielded, but typically to a lesser extent than H5.
- H4 Proton: Located between two carbons, the H4 proton is the most shielded of the ring protons, resulting in the most upfield signal. Its multiplicity is a triplet (or more accurately, a doublet of doublets) due to coupling with both H3 and H5.
- -NH₂ Protons: These protons are labile and can exchange with trace water in the solvent. Their signal is often broad and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, these protons are typically well-defined broad singlets.[\[4\]](#)

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. For **1H-Pyrazole-1-carbothioamide**, four distinct signals are expected.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=S	175.0 - 180.0
C5	142.0 - 145.0
C3	130.0 - 133.0
C4	110.0 - 112.0

Causality Behind Assignments:

- Thioamide Carbon (C=S): The C=S carbon is the most deshielded carbon in the molecule due to the large electronegativity difference with sulfur and its sp^2 hybridization. Its characteristic downfield shift is a key diagnostic feature.[4]
- Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole carbons are consistent with those of a five-membered aromatic heterocycle.[6] C5 and C3, being directly attached to nitrogen atoms, are more deshielded than C4.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

- Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm^{-1} .[7] Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.

IR Spectral Data & Interpretation

The IR spectrum provides a vibrational fingerprint of the molecule, with key bands confirming the presence of the N-H, C-H, C=N, and C=S functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3450 - 3250	N-H Asymmetric & Symmetric Stretch	Medium
3150 - 3100	Aromatic C-H Stretch	Medium
1600 - 1500	C=N and C=C Ring Stretch	Strong
1350 - 1100	C=S Stretch (Thioamide Band)	Strong

Interpretation of Key Bands:

- N-H Stretching: The presence of two bands in the 3450-3250 cm⁻¹ region is a definitive indicator of the primary amine (-NH₂) of the carbothioamide group.
- Aromatic C-H Stretching: The absorption just above 3000 cm⁻¹ confirms the C-H bonds on the aromatic pyrazole ring.
- Ring Stretching: The strong absorptions in the 1600-1500 cm⁻¹ region are characteristic of the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.[4]
- C=S Stretching: A strong band in the 1350-1100 cm⁻¹ region is a hallmark of the thioamide functional group. Published data for related structures show this peak appearing around 1140-1160 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition

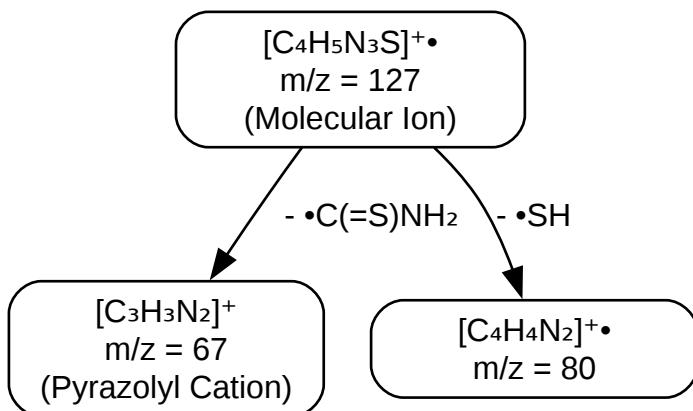
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution.
- Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV to induce fragmentation and generate a characteristic spectrum.
- Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

MS Spectral Data & Interpretation

The mass spectrum is expected to show a clear molecular ion peak corresponding to the exact mass of the molecule, along with several key fragment ions.

- Molecular Formula: $C_4H_5N_3S$
- Molecular Weight: 127.17 g/mol [8]
- Molecular Ion ($M^{+\bullet}$): A peak at $m/z = 127$ is expected to be prominent.

Proposed Fragmentation Pathway: The fragmentation of **1H-Pyrazole-1-carbothioamide** under EI conditions is governed by the stability of the resulting ions and neutral fragments.



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Caption: Proposed primary fragmentation pathways for **1H-Pyrazole-1-carbothioamide**.

Interpretation of Fragments:

- m/z 127 ($M^{+\bullet}$): This is the molecular ion peak, confirming the molecular weight of the compound.
- m/z 80: This significant fragment likely arises from the loss of a sulphydryl radical ($\bullet\text{SH}$), a common fragmentation for thioamides.
- m/z 67: This peak corresponds to the pyrazolyl cation, formed by the cleavage of the N-C(S) bond, resulting in the loss of the entire carbothioamide radical ($\bullet\text{C}(\text{=S})\text{NH}_2$). This fragment's stability makes it a likely and prominent peak in the spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the unequivocal identification of **1H-Pyrazole-1-carbothioamide**. The combination of ^1H and ^{13}C NMR provides the carbon-hydrogen framework, IR spectroscopy confirms the key functional groups (especially the C=S and NH₂ moieties), and mass spectrometry validates the molecular weight and offers corroborating structural information through fragmentation. These spectral fingerprints are indispensable for any scientist working with this important heterocyclic building block, ensuring the integrity and reliability of their research.

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